![molecular formula C19H13F3N6OS B2536411 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 868967-63-9](/img/structure/B2536411.png)
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H13F3N6OS and its molecular weight is 430.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
The compound interacts with the c-Met kinase, inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the signaling pathways that control cell growth and division . This disruption can lead to the death of cancer cells, which rely on these pathways for uncontrolled growth .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and stability
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and division, particularly in cancer cells . By inhibiting the c-Met kinase, the compound disrupts the signaling pathways that these cells rely on for growth, leading to cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other compounds or drugs can affect the compound’s ability to bind to its target. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Biological Activity
The compound 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Hydrazide : Reaction of pyridine derivatives with hydrazine to form the corresponding hydrazide.
- Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
- Final Modifications : Introduction of thiophene and acetamide functionalities through various substitution reactions.
Synthetic Routes and Reaction Conditions
The synthetic routes often utilize microwave-assisted synthesis for improved yields and reduced reaction times. This method facilitates the formation of the target compound through a tandem reaction mechanism involving enaminonitriles and benzohydrazides under microwave irradiation.
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. Notably, it demonstrates inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function.
Pharmacological Properties
The compound exhibits a range of pharmacological activities:
- Antitumor Activity : It has shown significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, related compounds have demonstrated IC50 values indicating potent anti-cancer effects .
- Antimicrobial Activity : The triazole moiety is associated with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds bearing similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound's ability to inhibit key enzymes suggests its potential as a therapeutic agent in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases and certain cancers .
Case Studies
- Anti-cancer Studies : A study evaluating [1,2,4]triazolo derivatives found that certain compounds exhibited excellent anti-tumor activity with IC50 values in the low micromolar range against multiple cancer cell lines. These findings suggest that structural modifications can enhance bioactivity significantly .
- Antimicrobial Efficacy : Research into triazole derivatives has demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential use in developing new antibiotics amidst rising antibiotic resistance .
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50/MIC Values |
---|---|---|
Anti-tumor | A549 | 0.83 ± 0.07 μM |
MCF-7 | 0.15 ± 0.08 μM | |
HeLa | 2.85 ± 0.74 μM | |
Antimicrobial | Staphylococcus aureus | 0.125–8 μg/mL |
Escherichia coli | 0.125–8 μg/mL |
Table 2: Enzyme Inhibition Profile
Enzyme | Inhibition Type | Reference |
---|---|---|
Carbonic Anhydrase | Competitive Inhibition | |
Cholinesterase | Non-competitive Inhibition |
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)12-5-1-2-6-13(12)24-16(29)11-30-17-9-8-15-25-26-18(28(15)27-17)14-7-3-4-10-23-14/h1-10H,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIUKRIUPCDNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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